![molecular formula C17H21ClN4O B5854880 4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)
4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CMPD 1' and is being studied for its ability to modulate the activity of certain proteins that are involved in various physiological processes.
Mechanism of Action
CMPD 1 acts as an inhibitor of HDACs and a modulator of CREB activity. By inhibiting HDACs, CMPD 1 promotes the acetylation of histones, which leads to changes in gene expression. By modulating CREB activity, CMPD 1 can enhance the transcription of genes that are involved in memory formation and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that CMPD 1 can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. CMPD 1 has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance synaptic plasticity in the hippocampus.
Advantages and Limitations for Lab Experiments
One advantage of using CMPD 1 in lab experiments is its specificity for HDACs and CREB, which allows for targeted modulation of these proteins. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on CMPD 1. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CMPD 1. Another area of interest is the investigation of the therapeutic potential of CMPD 1 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the role of CMPD 1 in regulating other cellular processes and pathways warrants further investigation.
Synthesis Methods
The synthesis of CMPD 1 involves several steps, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-(1-piperidinylmethyl)aniline in the presence of a coupling reagent. The resulting intermediate is then treated with an acid chloride to yield the final product.
Scientific Research Applications
CMPD 1 has been shown to modulate the activity of several proteins, including histone deacetylases (HDACs) and cyclic AMP-responsive element-binding protein (CREB). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurological disorders. CREB is a transcription factor that is involved in the regulation of cellular processes such as memory formation and synaptic plasticity.
properties
IUPAC Name |
4-chloro-2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-21-16(15(18)11-19-21)17(23)20-14-7-5-13(6-8-14)12-22-9-3-2-4-10-22/h5-8,11H,2-4,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMXRHPMLUDFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-1-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide |
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